molecular formula C11H13BrN4O4 B2985007 Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate CAS No. 52943-73-4

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

Cat. No.: B2985007
CAS No.: 52943-73-4
M. Wt: 345.153
InChI Key: KOUDKMQKKXZWLY-UHFFFAOYSA-N
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Description

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a xanthine derivative characterized by a purine-2,6-dione core substituted with bromine at the C8 position and an ethyl acetate group at the N7 position. This compound is primarily utilized as a synthetic intermediate for developing phosphodiesterase (PDE) inhibitors and anti-inflammatory agents . Its synthesis involves alkylation of 8-bromo-1,3-dimethylpurine-2,6-dione with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (TEBA) under refluxing acetone .

Properties

IUPAC Name

ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O4/c1-4-20-6(17)5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUDKMQKKXZWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate typically involves the bromination of 1,3-dimethylxanthine followed by esterification. The process can be summarized as follows:

    Bromination: 1,3-dimethylxanthine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 8-position.

    Esterification: The brominated product is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of purine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction typically yields dehalogenated or partially reduced purine compounds.

Scientific Research Applications

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various purine derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition, particularly those involving purine metabolism.

    Medicine: Research explores its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Industry: It finds applications in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The bromine atom and ethyl acetate group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby disrupting normal biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The pharmacological and physicochemical properties of purine-2,6-dione derivatives depend heavily on substitutions at the C8 and N7 positions. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Analogs
Compound Name C8 Substituent N7 Substituent Key Applications References
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate Bromo Ethyl acetate PDE inhibitor intermediate
N-(4-(tert-butyl)phenyl)-2-(8-methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide (Compound 869) Methoxy Acetamide linked to aryl group Anti-fibrotic agent, PDE inhibition
4-(8-Butoxy-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(5-(tert-butyl)-2-hydroxyphenyl)butanamide (Compound 145) Butoxy Butanamide linked to phenol Anti-inflammatory, PDE inhibition
THX-B (1,3-diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-acetyl]-urea) None (theophylline core) Urea-linked acetyl group Adenosine receptor modulation
Methyl 2-(8-methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate Methoxy Methyl acetate Chemopreventive agent

Key Observations:

  • C8 Substituent Influence : Bromine at C8 (as in the target compound) enhances reactivity for further derivatization (e.g., nucleophilic substitution), whereas methoxy or butoxy groups improve metabolic stability and target affinity .
  • N7 Chain Variations : Ethyl/methyl esters (e.g., target compound) serve as hydrolyzable intermediates for generating carboxylic acids or amides. Longer chains (e.g., butanamide in Compound 145) enhance lipophilicity and tissue penetration .

Pharmacological Activity

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight logP (Predicted) Solubility
Ethyl 2-(8-bromo-...)acetate 329.18 g/mol 1.8 Soluble in DMSO, acetone
Compound 869 413.45 g/mol 3.2 Moderate in DMSO
Methyl 2-(8-methoxy-...)acetate 296.26 g/mol 1.5 High in ethanol
THX-B 350.37 g/mol 2.9 Low in aqueous buffers

Key Notes:

  • Bromine at C8 increases molecular weight and slightly elevates logP compared to methoxy analogs.
  • Ethyl/methyl esters exhibit better solubility in organic solvents, while amide derivatives (e.g., Compound 869) are more lipophilic .

Biological Activity

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C11H13BrN4O4
  • Molecular Weight : 345.15 g/mol
  • Melting Point : 153-153.5 °C
  • Boiling Point : Predicted to be around 501.1 ± 60.0 °C

Synthesis

The synthesis of this compound typically involves the reaction of 8-bromo-1,3-dimethylpurine-2,6-dione with ethyl 2-chloroacetate. This method has been documented in various studies focusing on the development of purine derivatives with enhanced biological activity .

Analgesic Properties

Research indicates that derivatives of this compound exhibit significant analgesic activity. In a study assessing various compounds in in vivo models, it was found that certain derivatives showed analgesic effects superior to that of acetylsalicylic acid (ASA). Specifically, compounds with an N′-arylidenehydrazide moiety demonstrated up to 36-fold increased activity compared to ASA .

Anti-inflammatory Effects

In addition to analgesic properties, these compounds have shown potential anti-inflammatory effects. Selected derivatives were observed to inhibit tumor necrosis factor alpha (TNF-α) production in rat models of lipopolysaccharide-induced endotoxemia. This suggests that the mechanisms underlying their analgesic effects may also involve anti-inflammatory pathways .

Case Studies and Research Findings

StudyFindings
Study on Analgesic Activity Compounds synthesized exhibited significant analgesic effects in writhing syndrome tests and hot plate tests. The strongest effects were noted for compounds with specific structural modifications .
Anti-inflammatory Mechanism Selected compounds inhibited TNF-α release similarly to established anti-inflammatory agents like theophylline .
Pharmacological Models Behavioral models demonstrated that the analgesic activity was likely mediated by peripheral mechanisms rather than central ones .

Q & A

Q. Table 1: Synthetic Conditions

StepReagents/ConditionsPurposeReference
AlkylationK₂CO₃, TEBA, acetone, refluxIntroduce acetoxyethyl group
HydrolysisNaOH (10%), water-acetoneEster to acid conversion
CouplingCDI, DMF, RTAmide bond formation

How is the compound characterized after synthesis?

Basic
Standard characterization methods include:

  • 1H/13C NMR : To confirm substitution patterns and purity .
  • LC/MS : For molecular weight verification .
  • Elemental analysis : To validate empirical formulas .

What are the key applications of this compound in academic research?

Basic
It serves as:

  • A precursor for PDE inhibitors (e.g., compound 869) targeting lung diseases .
  • A scaffold for TRPA1 antagonists with analgesic/anti-inflammatory properties .

What challenges arise in alkylation steps during synthesis, and how can they be addressed?

Advanced
Challenges :

  • Regioselectivity : Competing alkylation at N¹ or N³ positions.
  • By-products : Formation of di-alkylated derivatives.

Q. Solutions :

  • Optimized conditions : Use of TEBA to enhance N⁷ selectivity .
  • Monitoring : TLC or HPLC to track reaction progress .

How can researchers address low yields from ester hydrolysis?

Advanced
Low yields may result from incomplete hydrolysis or side reactions. Mitigation strategies:

  • Controlled pH : Gradual acidification to prevent precipitation of intermediates .
  • Solvent optimization : Use of acetone-water (2:1) to improve solubility .

How do structural modifications influence PDE inhibitory activity?

Advanced
SAR Insights :

  • 8-Bromo substitution : Enhances electrophilicity, improving binding to PDE active sites .
  • Acetate chain length : Longer chains (e.g., butanoate) increase lipophilicity and membrane permeability .

Q. Table 2: Activity Trends

ModificationPDE4B IC₅₀ (µM)Reference
8-Bromo0.12
8-Methoxy0.45

How to resolve contradictory data in PDE inhibition assays?

Advanced
Contradictions may arise from assay conditions (e.g., cAMP levels vs. direct enzyme inhibition). Strategies:

  • Dose-response curves : Validate activity across multiple concentrations .
  • Isoform specificity : Test against PDE4A/B/C subtypes .

What strategies optimize the design of analogs with improved bioavailability?

Q. Advanced

  • Prodrug approaches : Replace ethyl ester with methyl or PEGylated esters for enhanced solubility .
  • Heterocyclic substitutions : Introduce pyridazine or piperazine moieties to modulate LogP .

How to validate analytical methods for purity assessment?

Q. Advanced

  • Cross-validation : Compare HPLC purity with elemental analysis .
  • Spiking experiments : Add known impurities to confirm detection limits .

What in vivo models are suitable for evaluating anti-inflammatory activity?

Q. Advanced

  • Carrageenan-induced edema : Measures acute inflammation .
  • Zymosan peritonitis : Assesses neutrophil infiltration .
  • Dosing : Administer compounds intraperitoneally (10–50 mg/kg) in DMSO/saline .

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